Methyl ethyl(phenyl)phosphinate
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Overview
Description
Methyl ethyl(phenyl)phosphinate is an organophosphorus compound that contains a phosphorus atom bonded to a methyl group, an ethyl group, and a phenyl group. This compound is part of the broader class of phosphinates, which are known for their diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl ethyl(phenyl)phosphinate can be synthesized through several methods. One common approach involves the reaction of phosphinic acid with ethyl chloroformate in the presence of pyridine . Another method includes the ethylation of methyl trimethylsilyl phenylphosphonite or the corresponding trimethylstannyl ester . These reactions typically require controlled conditions to ensure the desired product’s purity and yield.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The choice of reagents and reaction conditions may vary depending on the desired scale and purity of the final product. Industrial processes may also incorporate additional purification steps to meet specific application requirements.
Chemical Reactions Analysis
Types of Reactions
Methyl ethyl(phenyl)phosphinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into different phosphine derivatives.
Substitution: It can participate in substitution reactions, where one of its groups is replaced by another functional group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require catalysts such as palladium complexes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction can produce various phosphine derivatives .
Scientific Research Applications
Methyl ethyl(phenyl)phosphinate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of methyl ethyl(phenyl)phosphinate involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor or activator of enzymes by binding to their active sites. The compound’s effects are mediated through its ability to form stable complexes with metal ions and other biomolecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to methyl ethyl(phenyl)phosphinate include:
Ethyl phenylphosphinate: An organophosphorus compound with similar reactivity and applications.
Methyl phenylphosphinate: Another related compound with comparable chemical properties.
Phenylphosphinic acid ethyl ester: Shares structural similarities and is used in similar applications.
Uniqueness
This compound is unique due to its specific combination of methyl, ethyl, and phenyl groups bonded to the phosphorus atom. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry .
Properties
CAS No. |
6829-76-1 |
---|---|
Molecular Formula |
C9H13O2P |
Molecular Weight |
184.17 g/mol |
IUPAC Name |
[ethyl(methoxy)phosphoryl]benzene |
InChI |
InChI=1S/C9H13O2P/c1-3-12(10,11-2)9-7-5-4-6-8-9/h4-8H,3H2,1-2H3 |
InChI Key |
DCQZDJAENFZGLV-UHFFFAOYSA-N |
Canonical SMILES |
CCP(=O)(C1=CC=CC=C1)OC |
Origin of Product |
United States |
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